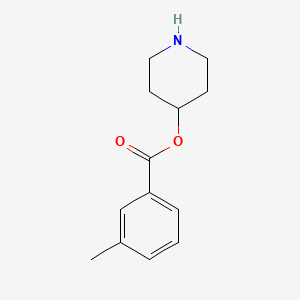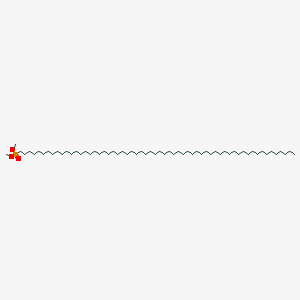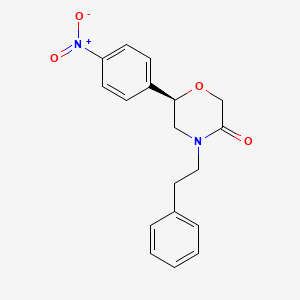
(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a nitrophenyl group and a phenylethyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, where the morpholine derivative is treated with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various alkyl or aryl derivatives of the compound.
Scientific Research Applications
(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitrophenyl and phenylethyl groups may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine: Lacks the ketone group present in (6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)morpholin-3-one.
(6r)-6-(4-Nitrophenyl)-4-(2-phenylethyl)piperidine-3-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a phenylethyl group attached to a morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
920802-04-6 |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(6R)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one |
InChI |
InChI=1S/C18H18N2O4/c21-18-13-24-17(15-6-8-16(9-7-15)20(22)23)12-19(18)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |
InChI Key |
HHEFVXHPHQDGRF-KRWDZBQOSA-N |
Isomeric SMILES |
C1[C@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14192003.png)
methyl]-](/img/structure/B14192007.png)
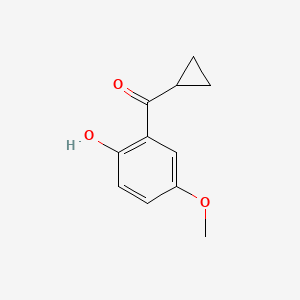
![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)

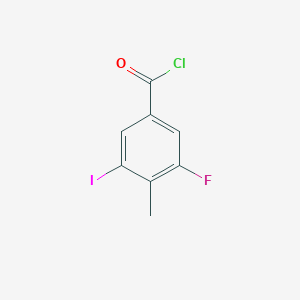
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)
